N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a difluoromethylsulfanyl group at the para position of the aniline ring, a 4-methylpiperidin-1-yl substituent at the 6-position, and a phenyl group at the 1-position of the pyrazolo-pyrimidine core. The difluoromethylsulfanyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 4-methylpiperidinyl moiety contributes to solubility and target binding .
Propiedades
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6S/c1-16-11-13-31(14-12-16)24-29-21(28-17-7-9-19(10-8-17)33-23(25)26)20-15-27-32(22(20)30-24)18-5-3-2-4-6-18/h2-10,15-16,23H,11-14H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODJOZNEPYHROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 946289-76-5) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article explores its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 466.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H24F2N6S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 946289-76-5 |
N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily functions as a kinase inhibitor. It has been shown to interact with various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression and drug resistance.
Key Mechanistic Insights:
- Kinase Inhibition : The compound exhibits selective inhibition of cyclin-dependent kinases (CDK) and other receptor tyrosine kinases, which are implicated in cell cycle regulation and tumor growth.
- Receptor Interaction : It binds to the inactive conformation of kinases, preventing their activation and subsequent downstream signaling that leads to cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that this compound has significant anticancer properties:
- Cell Viability Assays : In vitro studies using various cancer cell lines showed a marked reduction in cell viability at submicromolar concentrations, indicating potent cytotoxic effects.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.5 |
| A549 (Lung Cancer) | 0.3 |
| HeLa (Cervical Cancer) | 0.2 |
Case Studies
-
Study on Multicellular Spheroids :
- Researchers screened a library of compounds on multicellular spheroids derived from cancer cell lines.
- N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was identified as a novel anticancer agent due to its ability to penetrate spheroid structures and induce apoptosis in resistant cancer cells .
- Mechanistic Studies :
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparisons
Research Findings and Pharmacological Relevance
- Anti-Fibrotic Potential: Pyrazolo[3,4-d]pyrimidines with para-substituted aniline groups (e.g., fluorophenyl, difluoromethylsulfanyl) demonstrate inhibition of collagen expression and TNFα signaling, aligning with anti-fibrotic mechanisms observed in herbal compounds .
- Antibacterial Activity : While hexamine derivatives (e.g., methenamine salts) show antibacterial effects via formaldehyde release, the target compound’s mechanism is distinct, likely unrelated to direct antimicrobial action .
Q & A
Q. How to address discrepancies in reported IC₅₀ values across publications?
- Resolution Steps :
- Compound Purity : Re-synthesize and verify purity (>99%) via HPLC and elemental analysis .
- Buffer Systems : Ensure consistent pH (e.g., Tris vs. HEPES) and ionic strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
